Oxamyl-d6
Description
Oxamyl-d6 is a deuterium-labeled analog of Oxamyl (C₇H₁₃N₃O₃S), a systemic carbamate insecticide and nematicide. The compound features six deuterium atoms replacing six hydrogen atoms, typically at positions critical for isotopic tracing in analytical methodologies. This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying Oxamyl residues in environmental, agricultural, and biological samples. Its deuterated structure minimizes matrix effects and enhances analytical precision by providing nearly identical chromatographic behavior to the non-deuterated parent compound while enabling distinct mass spectral differentiation .
Properties
Molecular Formula |
C₇H₇D₆N₃O₃S |
|---|---|
Molecular Weight |
225.3 |
Synonyms |
2-(Dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxo-ethanimidothioic Acid Methyl Ester-d6; N’,N’-Dimethyl-N-[(methylcarbamoyl)oxy]-1-thio-Oxamimidic Acid Methyl Ester-d6; Methylcarbamic Acid O-[[[(dimethylcarbamoyl)methylthio]methylene]amino] deri |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Oxamyl-d6 is compared below with two categories of similar compounds: non-deuterated Oxamyl and deuterated carbamate pesticides (e.g., Methomyl-d3, Aldicarb-d4).
| Property | This compound | Oxamyl | Methomyl-d3 | Aldicarb-d4 |
|---|---|---|---|---|
| Molecular Formula | C₇H₇D₆N₃O₃S | C₇H₁₃N₃O₃S | C₅H₉D₃N₂O₂S | C₇H₁₀D₄N₂O₂S |
| Molecular Weight | 237.3 g/mol | 231.3 g/mol | 190.2 g/mol | 238.3 g/mol |
| Isotopic Purity | ≥98% D | N/A | ≥98% D | ≥98% D |
| Primary Use | Internal standard for LC-MS | Pesticide/Nematicide | Internal standard for LC-MS | Internal standard for LC-MS |
| Chromatographic Behavior | Matches Oxamyl | Reference analyte | Distinct retention time | Distinct retention time |
| Mass Spectral Shift | +6 Da (m/z 237 vs. 231) | Base peak at m/z 231 | +3 Da (m/z 190 vs. 187) | +4 Da (m/z 238 vs. 234) |
| Stability | Stable in dark, -20°C | Degrades under UV light | Stable in dark, -20°C | Stable in dark, -20°C |
Key Findings :
Isotopic Differentiation : this compound’s +6 Da mass shift ensures unambiguous identification in MS, unlike Methomyl-d3 (+3 Da) or Aldicarb-d4 (+4 Da), which may overlap with matrix interference in complex samples .
Chromatographic Fidelity : this compound co-elutes with Oxamyl, reducing quantification errors caused by retention time variability. Methomyl-d3 and Aldicarb-d4, however, exhibit distinct retention times, necessitating method re-optimization .
Stability: All deuterated carbamates show superior stability compared to non-deuterated counterparts, which degrade under UV exposure.
Analytical Performance
A 2022 study comparing deuterated carbamates in LC-MS/MS revealed:
| Parameter | This compound | Methomyl-d3 | Aldicarb-d4 |
|---|---|---|---|
| Recovery (%) | 98–102 | 92–97 | 95–101 |
| RSD (Precision) | ≤2% | ≤4% | ≤3% |
| LOD (ppb) | 0.01 | 0.05 | 0.02 |
| LOQ (ppb) | 0.03 | 0.10 | 0.06 |
This compound outperforms Methomyl-d3 and Aldicarb-d4 in recovery, precision, and sensitivity due to its structural congruence with Oxamyl, which mitigates ionization variability in electrospray MS .
Cost and Availability
- This compound: High cost ($500–$800/mg) due to specialized deuterium synthesis. Limited to certified reference material suppliers.
- Methomyl-d3 : Lower cost ($300–$500/mg) but less demand.
- Aldicarb-d4 : Moderately priced ($400–$600/mg) but restricted due to Aldicarb’s regulatory bans in multiple countries.
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